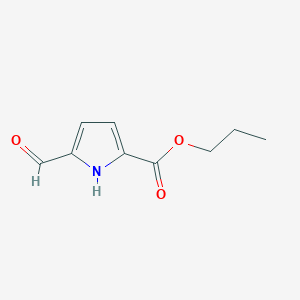

Propyl 5-formyl-1H-pyrrole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Propyl 5-formyl-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyrrole ring substituted with a formyl group at the 5-position and a propyl ester at the 2-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 5-formyl-1H-pyrrole-2-carboxylate can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. For this compound, the reaction between 2,5-dimethoxytetrahydrofuran and propylamine in the presence of a catalytic amount of iron (III) chloride can be used .

Another method involves the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to give N-alkoxycarbonyl pyrroles in good yield . The reaction conditions typically involve mild temperatures and the use of water as a solvent, making it an environmentally friendly process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Propyl 5-formyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, due to the electron-rich nature of the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Propyl 5-carboxy-1H-pyrrole-2-carboxylate.

Reduction: Propyl 5-hydroxymethyl-1H-pyrrole-2-carboxylate.

Substitution: Various halogenated, nitrated, or sulfonated derivatives of the pyrrole ring.

Scientific Research Applications

Propyl 5-formyl-1H-pyrrole-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of propyl 5-formyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Pyrrole-2-carboxaldehyde: Lacks the propyl ester group but shares the formyl group at the 2-position.

Propyl 2-formyl-1H-pyrrole-3-carboxylate: Similar structure but with the formyl group at the 3-position.

Ethyl 5-formyl-1H-pyrrole-2-carboxylate: Similar structure but with an ethyl ester instead of a propyl ester.

Uniqueness

Propyl 5-formyl-1H-pyrrole-2-carboxylate is unique due to the specific positioning of the formyl and propyl ester groups, which can influence its reactivity and biological activity. The presence of the propyl ester group can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Propyl 5-formyl-1H-pyrrole-2-carboxylate is a compound belonging to the pyrrole family, which has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N1O3, with a molecular weight of approximately 181.19 g/mol. The structure features a pyrrole ring with a formyl group and an ester functional group, which may contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies suggest that modifications at the pyrrole ring can enhance efficacy against drug-resistant strains of bacteria .

Inhibition of Calpain

This compound has been investigated for its inhibitory effects on calpain, a family of calcium-dependent cysteine proteases implicated in various cellular processes. In vitro assays demonstrated that related pyrrole compounds can inhibit calpain isoforms with IC50 values in the low micromolar range, indicating potential for therapeutic applications in conditions where calpain activity is dysregulated .

Research Findings and Case Studies

Several studies have focused on the synthesis and evaluation of pyrrole derivatives for their biological activities:

- Antitubercular Activity : A study designed novel pyrrole-2-carboxamide compounds based on the crystal structure of MmpL3, a target for tuberculosis treatment. These compounds exhibited potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity, highlighting the potential of pyrrole derivatives as antitubercular agents .

- Calpain Inhibition : Research demonstrated that specific derivatives of 5-formyl pyrroles displayed selective inhibition against calpain isoforms, with one compound showing an IC50 of 25 nM against o-CAPN2, suggesting a high degree of selectivity over o-CAPN1 .

- Structure-Activity Relationship Studies : The SAR studies revealed that substituents on the pyrrole ring significantly affect biological activity. For example, introducing bulky electron-withdrawing groups enhanced anti-TB activity while maintaining low cytotoxicity .

Data Table: Biological Activity Overview

| Compound | Activity Type | IC50 (nM) | Notes |

|---|---|---|---|

| This compound | Calpain Inhibition | 25 | Selective for o-CAPN2 over o-CAPN1 |

| Pyrrole-2-carboxamide derivative | Antitubercular | <16 | Effective against drug-resistant Mtb |

| Ethyl 5-methylpyrrole-2-carboxylate | Antimicrobial | Varies | Active against multiple bacterial strains |

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

propyl 5-formyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C9H11NO3/c1-2-5-13-9(12)8-4-3-7(6-11)10-8/h3-4,6,10H,2,5H2,1H3 |

InChI Key |

HOLGZCXISVSTBG-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(=O)C1=CC=C(N1)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.